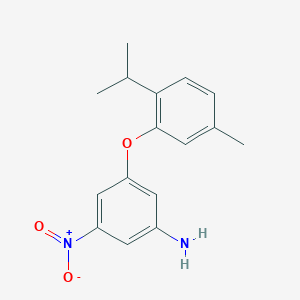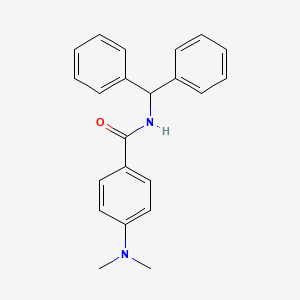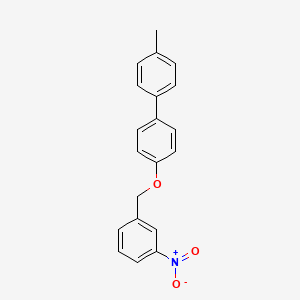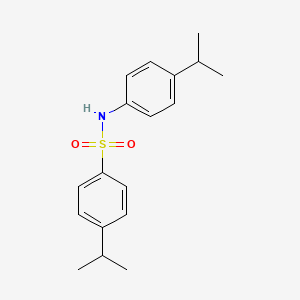
3-(2-isopropyl-5-methylphenoxy)-5-nitroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-isopropyl-5-methylphenoxy)-5-nitroaniline, also known as IMNP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the nitroaniline family and has been synthesized using different methods.
Mécanisme D'action
The mechanism of action of 3-(2-isopropyl-5-methylphenoxy)-5-nitroaniline is not fully understood. However, it has been proposed that 3-(2-isopropyl-5-methylphenoxy)-5-nitroaniline acts as a charge carrier in organic semiconductors, which enables the efficient transport of charge carriers in OFETs and OPVs.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of 3-(2-isopropyl-5-methylphenoxy)-5-nitroaniline. However, studies have shown that 3-(2-isopropyl-5-methylphenoxy)-5-nitroaniline is relatively non-toxic and does not cause significant harm to human health.
Avantages Et Limitations Des Expériences En Laboratoire
3-(2-isopropyl-5-methylphenoxy)-5-nitroaniline has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high purity. Additionally, 3-(2-isopropyl-5-methylphenoxy)-5-nitroaniline has excellent solubility in common organic solvents, which makes it easy to handle in lab experiments. However, one of the limitations of 3-(2-isopropyl-5-methylphenoxy)-5-nitroaniline is its low stability under ambient conditions, which limits its shelf life.
Orientations Futures
There are several future directions for the research on 3-(2-isopropyl-5-methylphenoxy)-5-nitroaniline. One of the most promising directions is the development of new synthetic methods that can improve the yield and purity of 3-(2-isopropyl-5-methylphenoxy)-5-nitroaniline. Additionally, there is a need for further studies on the mechanism of action of 3-(2-isopropyl-5-methylphenoxy)-5-nitroaniline to understand its potential applications in various fields. Furthermore, research on the toxicity and environmental impact of 3-(2-isopropyl-5-methylphenoxy)-5-nitroaniline is needed to ensure its safe use in different applications. Finally, there is a need for the development of new organic semiconductors based on 3-(2-isopropyl-5-methylphenoxy)-5-nitroaniline that can improve the performance of OFETs and OPVs.
Conclusion:
In conclusion, 3-(2-isopropyl-5-methylphenoxy)-5-nitroaniline is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis of 3-(2-isopropyl-5-methylphenoxy)-5-nitroaniline can be achieved using different methods, and it has been studied extensively for its potential applications in organic electronics. Although there is limited research on the biochemical and physiological effects of 3-(2-isopropyl-5-methylphenoxy)-5-nitroaniline, it is relatively non-toxic and does not cause significant harm to human health. 3-(2-isopropyl-5-methylphenoxy)-5-nitroaniline has several advantages for lab experiments, but its low stability under ambient conditions limits its shelf life. There are several future directions for the research on 3-(2-isopropyl-5-methylphenoxy)-5-nitroaniline, including the development of new synthetic methods, further studies on its mechanism of action, and the development of new organic semiconductors based on 3-(2-isopropyl-5-methylphenoxy)-5-nitroaniline.
Méthodes De Synthèse
3-(2-isopropyl-5-methylphenoxy)-5-nitroaniline can be synthesized using different methods. One of the most common methods is the reaction between 2-isopropyl-5-methylphenol and 5-nitroanthranilic acid in the presence of a catalyst. The reaction yields 3-(2-isopropyl-5-methylphenoxy)-5-nitroaniline as a yellow crystalline solid with a melting point of 156-158°C.
Applications De Recherche Scientifique
3-(2-isopropyl-5-methylphenoxy)-5-nitroaniline has been studied extensively due to its potential applications in various fields. One of the most promising applications is in the field of organic electronics. 3-(2-isopropyl-5-methylphenoxy)-5-nitroaniline has been used as a building block for the synthesis of organic semiconductors, which have shown excellent performance in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
Propriétés
IUPAC Name |
3-(5-methyl-2-propan-2-ylphenoxy)-5-nitroaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-10(2)15-5-4-11(3)6-16(15)21-14-8-12(17)7-13(9-14)18(19)20/h4-10H,17H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBXIQKPZDRGRBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OC2=CC(=CC(=C2)[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[5-Methyl-2-(propan-2-YL)phenoxy]-5-nitroaniline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(2-naphthyloxy)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5704821.png)






![N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-N-isopropylacetamide](/img/structure/B5704864.png)
![N-{4-[(4-acetylbenzyl)oxy]phenyl}acetamide](/img/structure/B5704872.png)
![(3-bromo-4-methoxybenzyl)[2-(methylthio)phenyl]amine](/img/structure/B5704883.png)
![1-(2-furoyl)-4-[(phenylthio)acetyl]piperazine](/img/structure/B5704887.png)

![N-(4-methyl-2-pyrimidinyl)-4-[(methylsulfonyl)amino]benzenesulfonamide](/img/structure/B5704902.png)